Carboetomidate

Vue d'ensemble

Description

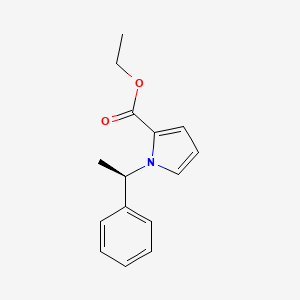

Carboetomidate is a pyrrole etomidate analog . It is three orders of magnitude less potent an inhibitor of in vitro cortisol synthesis than etomidate and does not inhibit in vivo steroid production . It is a hypnotic agent that interacts weakly with 11β-Hydroxylase .

Molecular Structure Analysis

Carboetomidate, like etomidate, can fit into the heme-containing pocket that forms 11β-hydroxylase’s active site. It poses with its carbonyl oxygens interacting with the heme iron and its phenyl rings stacking with phenylalanine-80 .Physical And Chemical Properties Analysis

Carboetomidate has a molecular formula of C15H17NO2 and a molecular weight of 243.30 g/mol . It has a computed XLogP3-AA of 3.2, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 5, an exact mass of 243.125928785 g/mol, and a monoisotopic mass of 243.125928785 g/mol .Applications De Recherche Scientifique

Anesthesia

Carboetomidate is a potent hypnotic agent often used in anesthesia . It is an analog of Etomidate, a sedative hypnotic, but unlike Etomidate, Carboetomidate is designed not to suppress adrenocortical function . This makes it a promising new sedative hypnotic for potential use in critically ill patients in whom adrenocortical suppression is undesirable .

Stable Hemodynamic Profile

Carboetomidate stands out among other anesthetic agents by having a remarkably stable cardiorespiratory profile . It produces no cardiovascular or respiratory depression . This makes it suitable for patients who require stable hemodynamics during surgical procedures .

Adrenocortical Function

Unlike Etomidate, Carboetomidate does not suppress the synthesis of steroids by the adrenal gland that are necessary for survival . This is a significant advantage as it avoids the potential side effects associated with adrenocortical suppression .

Inhibition of Cortisol Synthesis

Carboetomidate is a three orders of magnitude less-potent inhibitor of in vitro cortisol synthesis by adrenocortical cells than Etomidate . This means it has a much lower risk of causing adrenal insufficiency, a condition that can occur when the body produces insufficient amounts of certain hormones produced by your adrenal glands .

Minimal Hemodynamic Changes

In rats, Carboetomidate caused minimal hemodynamic changes . This suggests that it could be used in situations where maintaining stable blood pressure and heart rate is critical .

Non-Suppression of Adrenocortical Function at Hypnotic Doses

Carboetomidate did not suppress adrenocortical function at hypnotic doses in rats . This indicates that it can be used at doses sufficient to induce hypnosis without risking the suppression of adrenocortical function .

Propriétés

IUPAC Name |

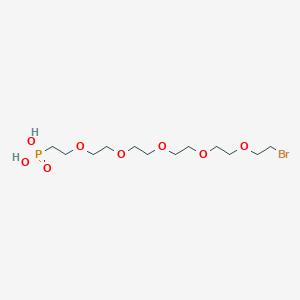

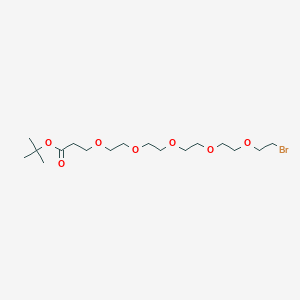

ethyl 1-[(1R)-1-phenylethyl]pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-18-15(17)14-10-7-11-16(14)12(2)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYOWTHHYBWOJL-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CN1[C@H](C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673042 | |

| Record name | Ethyl 1-[(1R)-1-phenylethyl]-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carboetomidate | |

CAS RN |

1257067-10-9 | |

| Record name | Carboetomidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257067109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-[(1R)-1-phenylethyl]-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOETOMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01VLA3L1CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)

![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)

![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)

![N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide](/img/structure/B606415.png)